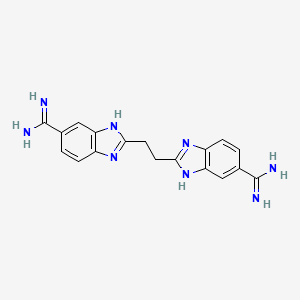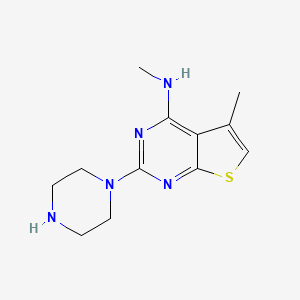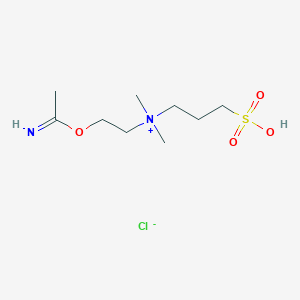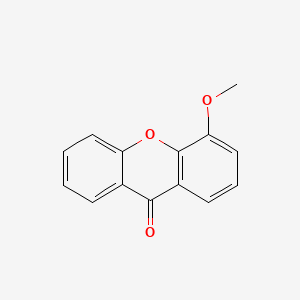
4-Methoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It belongs to the class of xanthones, which are aromatic oxygenated heterocycles .
Synthesis Analysis
The synthesis of xanthones like 4-Methoxy-9H-xanthen-9-one involves various methods. One approach involves the use of the classical and modified Grover, Shah, and Shah reaction . Another method involves the use of ytterbium, palladium, ruthenium, copper catalysis . A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .Molecular Structure Analysis
The molecular structure of 4-Methoxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone scaffold, known as 9H-xanthen-9-one . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .Chemical Reactions Analysis
Xanthones like 4-Methoxy-9H-xanthen-9-one have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes .Direcciones Futuras
Propiedades
Número CAS |
6702-58-5 |
|---|---|
Nombre del producto |
4-Methoxy-9H-xanthen-9-one |
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3 |
Clave InChI |
SYEHHMRXODULBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC2=C1OC3=CC=CC=C3C2=O |
Otros números CAS |
6702-58-5 |
Sinónimos |
4-methoxyxanthone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

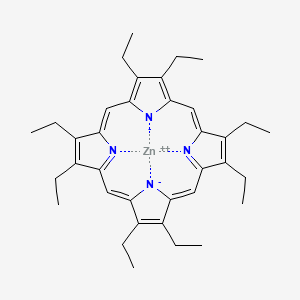
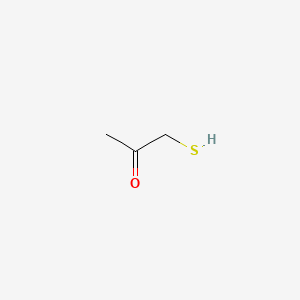
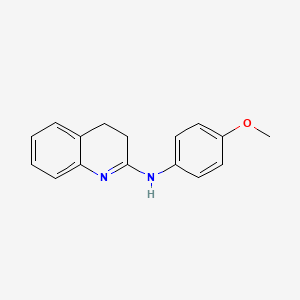
![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)
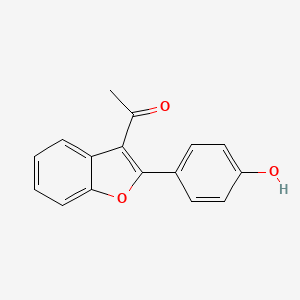
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)
![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)

